molecular formula C16H13Cl2N3O2 B10991163 2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10991163
M. Wt: 350.2 g/mol
InChI Key: IWNFNEVAPFHUJQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzimidazole core, which is a fused bicyclic ring system consisting of benzene and imidazole rings. The presence of chlorine atoms and a methoxymethyl group further modifies its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Chlorination: The chlorination of the aromatic ring is usually achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated benzimidazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions, altering its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with nucleophilic groups replacing chlorine atoms.

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole core.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to proteins, enzymes, or nucleic acids, affecting their function. The chlorine atoms and methoxymethyl group may enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to these similar compounds, 2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the benzimidazole core and the methoxymethyl group. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-23-8-15-20-13-5-3-10(7-14(13)21-15)19-16(22)11-4-2-9(17)6-12(11)18/h2-7H,8H2,1H3,(H,19,22)(H,20,21)

InChI Key

IWNFNEVAPFHUJQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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